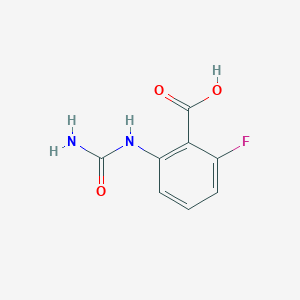
2-(Carbamoylamino)-6-fluorobenzoic acid
Descripción general
Descripción
“2-(Carbamoylamino)-6-fluorobenzoic acid” is a compound that contains a carbamoyl group (-CONH2) and a fluorobenzoic acid group. The carbamoyl group is a functional group derived from carbamic acid and consists of a carbonyl group (C=O) and an amino group (NH2) linked together . The fluorobenzoic acid group is a derivative of benzoic acid where a fluorine atom is substituted onto the benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring substituted with a carbamoyl group, a fluorine atom, and a carboxylic acid group. The exact structure would depend on the positions of these substituents on the benzene ring .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Regioselectively Functionalized Derivatives : 2-(Carbamoylamino)-6-fluorobenzoic acid is used in the synthesis of various functionalized derivatives like carbazole, dibenzofuran, and dibenzothiophene. This involves anionic cyclization on benzyne-tethered aryllithium intermediates (Sanz et al., 2006).
Metal-Organic Frameworks (MOFs) : It is utilized in preparing rare-earth metal-organic frameworks (RE MOFs), which are significant in the field of materials science. The fluoro-bridging groups in RE MOFs, derived from 2-fluorobenzoic acid, are notable for their unique properties (Vizuet et al., 2021).
Rhodium-Catalyzed Oxidative Coupling : The compound participates in the oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes, catalyzed by rhodium/copper, to form isocoumarin derivatives (Shimizu et al., 2009).
Drug Carrier Applications : In the pharmaceutical field, this compound is studied for its potential as a drug carrier due to its stability and loading capacity in microporous MOFs (Bag et al., 2016).
Chemical Reactions and Interactions
Organolithium Reactions : It is involved in reactions with organolithium reagents, exhibiting selective deprotonation and lithiation processes (Gohier et al., 2003).
Magnetic Properties in Coordination Polymers : The compound contributes to the structure and magnetic properties of azido-Cu(ii) chain compounds, affecting their ferromagnetic ordering and relaxation (Liu et al., 2017).
Additional Applications
Photoredox Catalysis in Organic Synthesis : It's used in developing donor-acceptor fluorophores for photoredox catalysis, aiding in organic synthesis (Luo & Zhang, 2016).
Carbon Dioxide Chemical Fixation : The compound is involved in the catalysis of CO2 fixation with 2-aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones (Kimura et al., 2012).
Mecanismo De Acción
Target of Action
The primary target of 2-(Carbamoylamino)-6-fluorobenzoic acid is the enzyme carbamoyl phosphate synthase (CPSase) . This enzyme is crucial in the synthesis of carbamoyl phosphate (CP), a precursor common to the synthesis of arginine and pyrimidines .
Biochemical Pathways
Carbamoyl phosphate, the molecule that this compound is likely to interact with, plays a dual metabolic role as it is required for both the de novo synthesis of arginine and pyrimidines . Therefore, any interaction of this compound with CPSase could potentially affect these biochemical pathways and their downstream effects.
Análisis Bioquímico
Biochemical Properties
2-(Carbamoylamino)-6-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as carbamoylases, which are involved in the hydrolysis of carbamoyl derivatives of amino acids . These interactions are crucial for the compound’s role in various biochemical processes, including the production of optically pure amino acids.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, amino acid metabolism, which is critical for cell growth and differentiation, can be significantly affected by this compound . The compound’s impact on gene expression and epigenetic modifications further underscores its importance in cellular biology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic pathways. For example, the compound’s interaction with carbamoyl hydrolase enhances the enzyme’s activity and stability, which is essential for the production of D-amino acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, the enzymatic activity of carbamoyl hydrolase can be enhanced over time with the presence of this compound, leading to increased production of D-amino acids .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function. At higher doses, it may cause toxic or adverse effects, including cellular hypoxia and cytotoxic anoxia .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as amino acid racemases and multifunctional enzymes, which play a role in the synthesis and degradation of amino acids . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These mechanisms ensure the compound’s proper localization and accumulation in target tissues, which is essential for its biochemical activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its activity and interactions with other biomolecules, further affecting cellular processes .
Propiedades
IUPAC Name |
2-(carbamoylamino)-6-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c9-4-2-1-3-5(11-8(10)14)6(4)7(12)13/h1-3H,(H,12,13)(H3,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALSQQVNTIMBSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



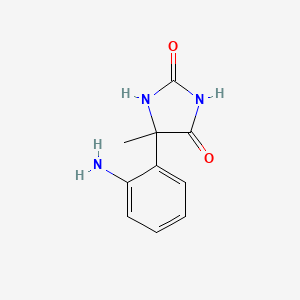
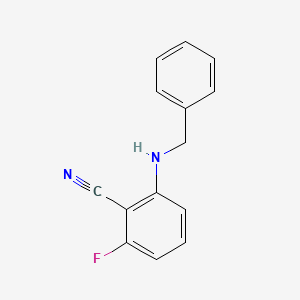
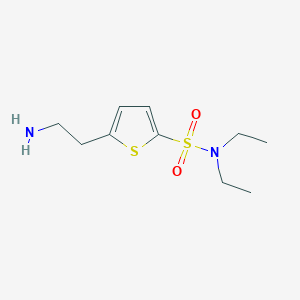

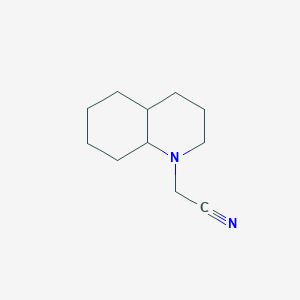
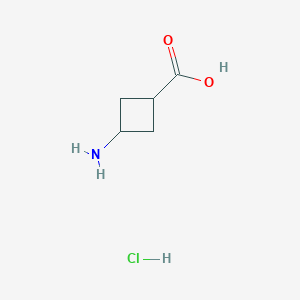

![2-{[(Cyclopentylmethyl)carbamoyl]amino}acetic acid](/img/structure/B1517916.png)


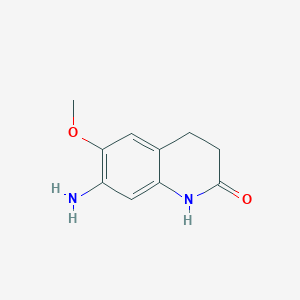
![N-[(4-aminophenyl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B1517926.png)
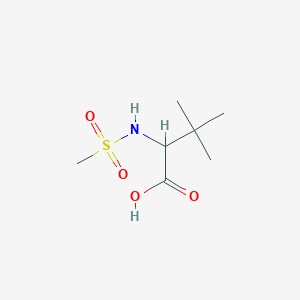
amine](/img/structure/B1517929.png)